1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one

Description

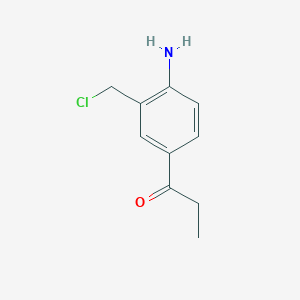

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one is a substituted propanone derivative featuring a phenyl ring with two functional groups: a primary amine (-NH₂) at the para position and a chloromethyl (-CH₂Cl) group at the meta position. This structural arrangement confers unique electronic and steric properties. The amino group enhances nucleophilicity and solubility in acidic media, while the chloromethyl group provides a reactive site for nucleophilic substitution or cross-coupling reactions.

Properties

Molecular Formula |

C10H12ClNO |

|---|---|

Molecular Weight |

197.66 g/mol |

IUPAC Name |

1-[4-amino-3-(chloromethyl)phenyl]propan-1-one |

InChI |

InChI=1S/C10H12ClNO/c1-2-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6,12H2,1H3 |

InChI Key |

KXSIYNQNAMOXDF-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)N)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 4-aminoacetophenone with formaldehyde and hydrochloric acid to introduce the chloromethyl group . The reaction conditions usually require a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods

In industrial settings, the production of 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the compound. The product is then purified through crystallization or distillation techniques to obtain the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can react with the chloromethyl group under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

While the search results do not provide information solely on the applications of "1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one," they do offer insights into similar compounds and related chemical reactions, which can help infer potential applications.

Here's what can be gathered from the search results:

1. Similar Compounds and Their Applications:

- 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one: This compound, which is closely related to the target compound, has applications in chemistry as an intermediate in the synthesis of more complex organic molecules. It is also used in biology for studies involving enzyme inhibition and protein interactions, and in medicine, research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient. Additionally, it may be used in the development of new materials or as a reagent in industrial chemical processes.

- 4-Aminoacetophenone: This simpler compound serves as a precursor in the synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one.

- 1-(4-Amino-3-(chloromethyl)phenyl)-2-chloropropan-1-one: This compound is similar in structure but has a chlorine atom instead of bromine, which can influence its chemical properties and reactivity.

2. Chemical Reactions and Potential Applications:

- Substitution Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one can participate in nucleophilic substitution reactions due to the presence of the bromine atom.

- Oxidation and Reduction: The amino group in 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one can be oxidized or reduced under specific conditions.

- Coupling Reactions: 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

3. Design and Synthesis of Related Compounds:

- A study reported the design and synthesis of novel (4-alkoxyphenyl)glycinamides and the corresponding 1,3,4-oxadiazoles as GPR88 agonists . This highlights the potential for designing and synthesizing compounds with specific biological activities.

- The synthesis of 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one typically involves multiple steps, starting with the chloromethylation of 4-aminoacetophenone, followed by bromination of the resulting intermediate.

4. Potential Research Areas:

- GPR88 Agonists: The design and synthesis of related compounds as GPR88 agonists suggest a potential research area for this compound.

- Pharmaceutical Intermediate: Research is ongoing to explore the potential of 1-(4-Amino-3-(chloromethyl)phenyl)-2-bromopropan-1-one as a pharmaceutical intermediate or active ingredient, indicating a possible application for similar compounds.

Mechanism of Action

The mechanism of action of 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloromethyl group can participate in covalent bonding with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one with structurally related propanone derivatives, emphasizing substituent effects on reactivity and applications:

Physicochemical Properties

- Melting Points : Electron-donating groups (e.g., -OCH₃ in ) typically lower melting points, whereas the target compound’s -NH₂ and -CH₂Cl may result in higher melting points due to intermolecular hydrogen bonding and polar interactions .

Key Comparative Insights

Reactivity : The chloromethyl group in the target compound provides a reactive site absent in simpler halogenated analogs, enabling diverse derivatization pathways (e.g., thiol- or amine-mediated substitutions) .

Biological Interactions: The amino group’s protonation capability at physiological pH (similar to ’s pKa ≈ 8.1) may enhance binding to biological targets like enzymes or receptors .

Synthetic Yields : While direct synthesis data are unavailable, analogs like 1-(4-chlorophenyl)propan-1-one achieve 60–70% yields in coupling reactions, suggesting comparable efficiency for the target compound .

Contradictions and Limitations

- Data Gaps: No direct toxicity or synthesis data for the target compound exist in the evidence, requiring extrapolation from analogs.

- Structural Complexity: The dual functionality (-NH₂ and -CH₂Cl) may complicate purification compared to monosubstituted derivatives .

Biological Activity

1-(4-Amino-3-(chloromethyl)phenyl)propan-1-one is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its significance in therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C10H12ClN

- Molecular Weight : 197.66 g/mol

- CAS Number : 1806505-36-1

The structure features an amino group, a chloromethyl group, and a propanone moiety attached to a phenyl ring. This configuration contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. The amino group can form hydrogen bonds with active sites on enzymes or receptors, while the chloromethyl group may engage in covalent bonding with nucleophilic sites, potentially leading to inhibition or modulation of enzymatic activities .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Anticancer Activity

The compound has also been explored for its anticancer properties. In xenograft models, it demonstrated significant tumor inhibition, indicating potential as a therapeutic agent against certain types of cancer. The precise mechanism involves modulation of cell cycle progression and induction of apoptosis in cancer cells .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, highlighting its potential as a novel antibacterial compound .

Study 2: Anticancer Effects

In a study involving human gastric carcinoma cells, treatment with varying concentrations of the compound resulted in significant dose-dependent reduction in cell viability. The IC50 value was determined to be approximately 15 µM, indicating strong anticancer activity compared to standard chemotherapeutics .

Comparative Analysis

The following table summarizes the biological activities and mechanisms reported for this compound compared to similar compounds:

| Compound | Biological Activity | Mechanism of Action |

|---|---|---|

| This compound | Antimicrobial, Anticancer | Enzyme inhibition, Apoptosis induction |

| 4-Chloroaniline | Antimicrobial | Disruption of cell wall synthesis |

| 3-Aminopyridine | Anticancer | Cell cycle arrest |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.